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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxyphenol

Cat. No.: B031797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,6-Difluoro-2-methoxyphenol, a
fluorinated aromatic compound of significant interest in medicinal chemistry and organic

synthesis. This document consolidates available data on its chemical properties, synthesis, and

potential applications, with a focus on its role as a valuable building block in the design and

development of novel therapeutic agents. Detailed experimental protocols, where available,

and relevant analytical data are presented to support research and development activities.

Introduction
3,6-Difluoro-2-methoxyphenol, registered under CAS number 75626-22-1, is a

polysubstituted phenol derivative.[1] The strategic incorporation of fluorine atoms and a

methoxy group onto the phenolic scaffold imparts unique physicochemical properties that are

highly desirable in drug discovery. Fluorine substitution is a well-established strategy to

enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The

methoxyphenol moiety, a common feature in many natural products and pharmaceuticals, can

participate in crucial hydrogen bonding interactions with biological targets. This guide aims to

provide a detailed technical resource for researchers utilizing this compound.
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A summary of the key physicochemical properties of 3,6-Difluoro-2-methoxyphenol is
presented in Table 1. This data is crucial for understanding its behavior in chemical reactions

and biological systems.

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methoxyphenol

Property Value Source

CAS Number 75626-22-1 [1]

Molecular Formula C₇H₆F₂O₂ [1]

Molecular Weight 160.12 g/mol

IUPAC Name 3,6-difluoro-2-methoxyphenol [1]

SMILES COC1=C(C=CC(=C1O)F)F [1]

Predicted XlogP 1.7 [1]

Monoisotopic Mass 160.03358 Da [1]

Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 3,6-Difluoro-2-
methoxyphenol are not readily available in the public domain, general synthetic strategies for

related fluorinated and methoxylated phenols can be inferred from the chemical literature. The

synthesis would likely involve the introduction of fluorine and methoxy substituents onto a

phenol or benzene ring through established methodologies such as electrophilic fluorination,

nucleophilic aromatic substitution, or diazotization-fluorination reactions, followed by

methylation or demethylation steps.

As a functionalized phenol, 3,6-Difluoro-2-methoxyphenol is expected to exhibit reactivity

characteristic of this class of compounds. The hydroxyl group can be readily derivatized, for

instance, through etherification or esterification. The aromatic ring is activated towards

electrophilic substitution, although the directing effects of the existing substituents will govern

the regioselectivity of such reactions.
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3,6-Difluoro-2-methoxyphenol can serve as a precursor to organoboron reagents for use in

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The

phenolic hydroxyl would first need to be converted into a more suitable leaving group, such as

a triflate, or the molecule could be derivatized to introduce a boronic acid or ester functionality.

A generalized workflow for such an application is depicted below.

Generalized Suzuki-Miyaura Coupling Workflow
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Caption: Generalized workflow for the potential application of 3,6-Difluoro-2-methoxyphenol
in Suzuki-Miyaura cross-coupling reactions.
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Specific biological activity data for 3,6-Difluoro-2-methoxyphenol is not extensively

documented in publicly available literature. However, the broader class of 2-methoxyphenols

has been investigated for various biological activities, including antioxidant and anti-

inflammatory properties. For instance, studies on various 2-methoxyphenol derivatives have

explored their potential as COX-2 inhibitors.[2]

The structural motifs present in 3,6-Difluoro-2-methoxyphenol make it a highly attractive

building block for medicinal chemistry programs. The strategic placement of two fluorine atoms

can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of

the phenolic hydroxyl group, which can be critical for target binding.

Rationale as a Synthetic Building Block
The utility of 3,6-Difluoro-2-methoxyphenol in drug discovery can be rationalized by its

potential to be incorporated into larger, more complex molecules. Its functional handles

(hydroxyl and methoxy groups, and the aromatic ring) allow for a variety of chemical

transformations, enabling the synthesis of diverse compound libraries for biological screening.
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Caption: Logical relationship of the structural features of 3,6-Difluoro-2-methoxyphenol to its

advantages in drug design.

Experimental Protocols (General)
While a specific protocol for the synthesis of 3,6-Difluoro-2-methoxyphenol is not available, a

general procedure for the synthesis of a related compound, 2,3-difluoro-6-nitrophenol, from

2,3,4-trifluoronitrobenzene is provided as a reference for the types of transformations that may

be involved.

Exemplary Protocol: Synthesis of 2,3-difluoro-6-nitrophenol

Reaction: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or

alkaline earth metal hydroxide.
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Temperature: The reaction is conducted at temperatures between approximately 20°C and

100°C.

Work-up: The pH of the reaction mixture is adjusted to about 1 to 6 by the addition of acid.

The resulting product is then purified by steam distillation.

Isolation: The 2,3-difluoro-6-nitrophenol is isolated after cooling.

Note: This process is noted for not requiring organic solvents in any of its steps.

Conclusion
3,6-Difluoro-2-methoxyphenol is a valuable and versatile fluorinated building block for

organic synthesis and medicinal chemistry. Its unique combination of functional groups

provides a platform for the development of novel molecules with potentially enhanced

pharmacological properties. While detailed experimental and biological data for this specific

compound are limited in the public domain, its structural features suggest significant potential

for its application in the design of new therapeutic agents. Further research into the synthesis,

reactivity, and biological activity of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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